molecular formula C21H26BrN5O B2512321 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone CAS No. 886897-00-3

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2512321
CAS No.: 886897-00-3
M. Wt: 444.377
InChI Key: VFJLAOSRNKWOHW-UHFFFAOYSA-N
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Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone is a compound with the molecular formula C21H26BrN5O and a molecular weight of 444.377. This compound has been extensively studied for its physical, chemical, and biological properties.

Preparation Methods

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone involves several steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for treating diseases such as tuberculosis and Alzheimer’s disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone include:

    Substituted pyridazinones: These compounds share a similar core structure and have been studied for their biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.

    Bromophenyl derivatives: These compounds are often used in medicinal chemistry for their potential therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O/c22-18-7-5-6-17(16-18)21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-1-2-4-11-25/h5-9,16H,1-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJLAOSRNKWOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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